molecular formula C22H18N2O4S3 B11181455 (2E)-1-(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one

(2E)-1-(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B11181455
M. Wt: 470.6 g/mol
InChI Key: JBPDKCFZPYJLNX-FMIVXFBMSA-N
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Description

(2E)-1-{6-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-3-(4-NITROPHENYL)PROP-2-EN-1-ONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{6-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-3-(4-NITROPHENYL)PROP-2-EN-1-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline core, introduction of the dithiole group, and the final coupling with the nitrophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{6-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-3-(4-NITROPHENYL)PROP-2-EN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-1-{6-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-3-(4-NITROPHENYL)PROP-2-EN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-1-{6-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-3-(4-NITROPHENYL)PROP-2-EN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2E)-1-{6-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-3-(4-NITROPHENYL)PROP-2-EN-1-ONE lies in its combination of functional groups, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C22H18N2O4S3

Molecular Weight

470.6 g/mol

IUPAC Name

(E)-1-(6-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C22H18N2O4S3/c1-22(2)20-18(21(29)31-30-20)15-5-4-6-16(28-3)19(15)23(22)17(25)12-9-13-7-10-14(11-8-13)24(26)27/h4-12H,1-3H3/b12-9+

InChI Key

JBPDKCFZPYJLNX-FMIVXFBMSA-N

Isomeric SMILES

CC1(C2=C(C3=C(N1C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-])C(=CC=C3)OC)C(=S)SS2)C

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-])C(=CC=C3)OC)C(=S)SS2)C

Origin of Product

United States

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